molecular formula C7H5N3 B3350098 Pyrido[3,4-D]pyrimidine CAS No. 253-86-1

Pyrido[3,4-D]pyrimidine

Cat. No. B3350098
CAS RN: 253-86-1
M. Wt: 131.13 g/mol
InChI Key: PAQYIEZTLSDLQO-UHFFFAOYSA-N
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Description

Pyrido[3,4-D]pyrimidine is an organic hetero bicyclic chemical compound consisting of a pyridine ring fused orthogonally at any position to a pyrimidine ring . It is a significant scaffold in medicinal chemistry, possessing several biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives is often performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Other methods for the synthesis of pyrimidines are also described in the literature .


Molecular Structure Analysis

The molecular structure of Pyrido[3,4-D]pyrimidine consists of a pyridine ring fused with a pyrimidine ring . The exact structure can vary depending on the position of the nitrogen atom in the pyridine . Further structural analysis can be found in various studies .


Chemical Reactions Analysis

Pyrido[3,4-D]pyrimidine derivatives have been synthesized through various chemical reactions, including condensation and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrido[3,4-D]pyrimidine derivatives can vary depending on the specific compound. For instance, some derivatives have been characterized using IR, 1H-NMR, 13C-NMR, LC-MS, and elemental analysis .

Mechanism of Action

Pyrido[3,4-D]pyrimidine derivatives have shown therapeutic interest due to their ability to inhibit certain molecular targets. For example, they have been studied as inhibitors of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

While specific safety and hazard information for Pyrido[3,4-D]pyrimidine may not be readily available, it’s important to handle all chemical compounds with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Pyrido[3,4-D]pyrimidine and its derivatives have shown promise in various therapeutic applications, including as anticancer agents . Future research may focus on improving the selectivity and effectiveness of these compounds, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

pyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-8-4-7-6(1)3-9-5-10-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQYIEZTLSDLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=NC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563666
Record name Pyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-D]pyrimidine

CAS RN

253-86-1
Record name Pyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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